molecular formula C17H14ClF3O B14381863 1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one CAS No. 90176-76-4

1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one

Cat. No.: B14381863
CAS No.: 90176-76-4
M. Wt: 326.7 g/mol
InChI Key: NNOAICKYKANTNK-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one is an organic compound that belongs to the class of aromatic ketones This compound features a chloro group, a methylphenyl group, and a trifluoromethylphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 3-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The aldehydes undergo a condensation reaction with chloroacetone in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Final Product: The intermediate is then subjected to further reaction conditions, such as heating and purification, to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(4-methylphenyl)-2-phenylethanone: Similar structure but lacks the trifluoromethyl group.

    1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one: Similar structure but lacks the trifluoromethyl group.

Uniqueness

1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one is unique due to the presence of both a chloro group and a trifluoromethyl group, which can impart distinct chemical and physical properties

Properties

CAS No.

90176-76-4

Molecular Formula

C17H14ClF3O

Molecular Weight

326.7 g/mol

IUPAC Name

1-chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C17H14ClF3O/c1-11-5-7-13(8-6-11)16(18)15(22)10-12-3-2-4-14(9-12)17(19,20)21/h2-9,16H,10H2,1H3

InChI Key

NNOAICKYKANTNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)CC2=CC(=CC=C2)C(F)(F)F)Cl

Origin of Product

United States

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